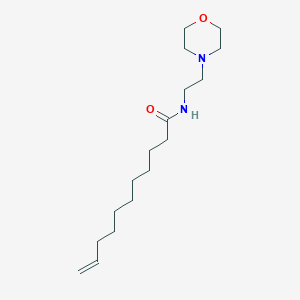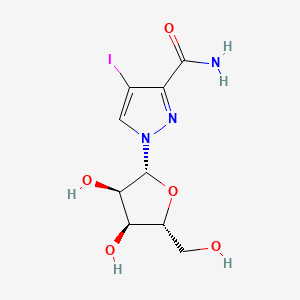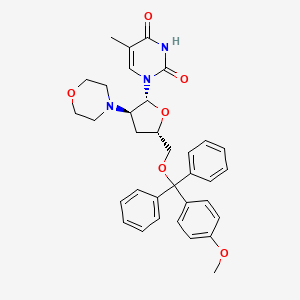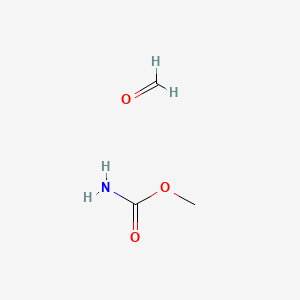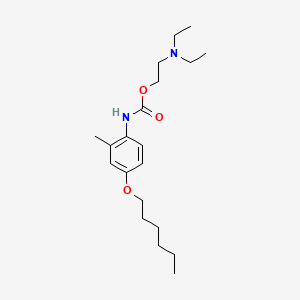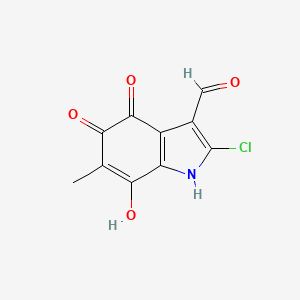
2-chloro-7-hydroxy-6-methyl-4,5-dioxo-1H-indole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-chloro-7-hydroxy-6-methyl-4,5-dioxo-1H-indole-3-carbaldehyde is a complex organic compound that belongs to the indole family Indole derivatives are significant in natural products and pharmaceuticals due to their diverse biological activities
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-7-hydroxy-6-methyl-4,5-dioxo-1H-indole-3-carbaldehyde typically involves multi-step organic reactions. One common method is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions . The specific conditions and reagents used can vary, but methanesulfonic acid in methanol is often employed to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. Large-scale synthesis would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-chloro-7-hydroxy-6-methyl-4,5-dioxo-1H-indole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert carbonyl groups to alcohols or amines.
Substitution: Halogen atoms can be replaced with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2-chloro-7-hydroxy-6-methyl-4,5-dioxo-1H-indole-3-carbaldehyde has several applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex indole derivatives.
Biology: Its derivatives are studied for their potential as enzyme inhibitors or signaling molecules.
Medicine: Some indole derivatives exhibit anticancer, antimicrobial, and anti-inflammatory properties.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-chloro-7-hydroxy-6-methyl-4,5-dioxo-1H-indole-3-carbaldehyde involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and targets can vary depending on the specific application and derivative used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Indole-3-carbaldehyde: A precursor for many biologically active molecules.
2-chloro-1H-indole-3-carbaldehyde: Similar structure but lacks the hydroxy and methyl groups.
7-hydroxy-1H-indole-3-carbaldehyde: Lacks the chlorine and methyl groups.
Uniqueness
2-chloro-7-hydroxy-6-methyl-4,5-dioxo-1H-indole-3-carbaldehyde is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for developing new pharmaceuticals and industrial chemicals .
Eigenschaften
CAS-Nummer |
73355-44-9 |
|---|---|
Molekularformel |
C10H6ClNO4 |
Molekulargewicht |
239.61 g/mol |
IUPAC-Name |
2-chloro-7-hydroxy-6-methyl-4,5-dioxo-1H-indole-3-carbaldehyde |
InChI |
InChI=1S/C10H6ClNO4/c1-3-7(14)6-5(9(16)8(3)15)4(2-13)10(11)12-6/h2,12,14H,1H3 |
InChI-Schlüssel |
OMXBQKCIQLIDJH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C(=C(N2)Cl)C=O)C(=O)C1=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


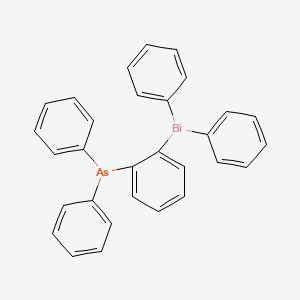

![3-[6-(9,10-Dimethoxy-2-oxo-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-3-yl)hexyl]-9,10-dimethoxy-1,3,4,6,7,11b-hexahydrobenzo[a]quinolizin-2-one](/img/structure/B12802534.png)
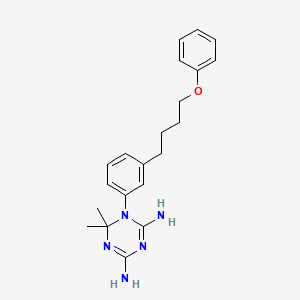
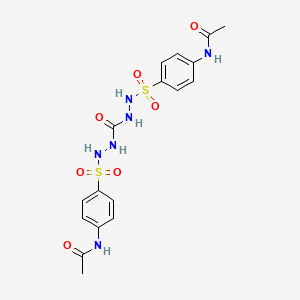
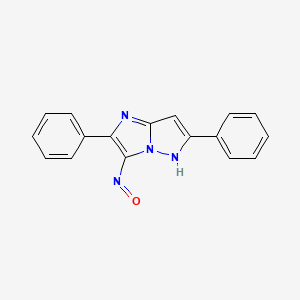

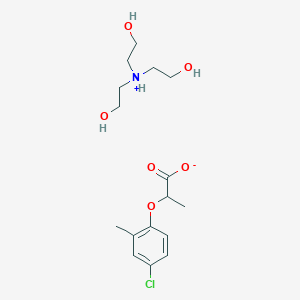
![(4R,9R,10S)-4-bromo-10-chloro-5,5,9-trimethyl-1-methylidenespiro[5.5]undecan-9-ol](/img/structure/B12802563.png)
